molecular formula C7H6ClFO B1585928 3-Chloro-4-fluoroanisole CAS No. 202925-07-3

3-Chloro-4-fluoroanisole

Cat. No. B1585928
M. Wt: 160.57 g/mol
InChI Key: RWKKEILFRAYSDQ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoroanisole is a chemical compound with the molecular formula C7H6ClFO . It is also referred to as 1-chloro-3-fluoro-5-methoxybenzene . Two rotational isomeric forms, i.e., cis and trans forms of 3-chloro-4-fluoroanisole have been identified .


Synthesis Analysis

The synthesis of 3-Chloro-4-fluoroanisole could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluoroanisole can be represented by the formula CHClFO . The average mass is 160.573 Da and the monoisotopic mass is 160.009125 Da .


Physical And Chemical Properties Analysis

3-Chloro-4-fluoroanisole is a liquid at room temperature . It has a boiling point of 189 °C and a density of 1.29 g/mL at 25 °C . The refractive index n20/D is 1.511 (lit.) .

Scientific Research Applications

Resonant Two-Photon Ionization Spectroscopy of 3C4FA

A study investigated the effects of conformation and isotopic substitution on 3C4FA using resonant two-photon ionization (R2PI) spectroscopy and theoretical calculations. The research found significant conformational effects on the transition energies, ionization energies, and vibrational frequencies of 3C4FA. This highlights 3C4FA's potential in detailed molecular structure analysis and spectroscopic studies, providing insights into its physical and chemical properties (D. Yu et al., 2011).

Molecular Structure and Conformation Studies

Another research explored the molecular structure, conformation, and ideal gas thermodynamic properties of related fluoroanisoles using gas-phase electron diffraction and quantum chemical calculations. These studies are crucial for understanding the fundamental physical chemistry of fluoroanisoles, including 3C4FA, and their applications in designing materials with specific thermal and spectral properties (O. V. Dorofeeva et al., 2006).

Biofield Energy Treatment on CFA

A study on the influence of biofield energy treatment on 3-Chloro-4-fluoroaniline (a compound closely related to 3C4FA) investigated the changes in physical, thermal, and spectral properties. This research could suggest similar potential applications of 3C4FA in exploring alternative energy treatments' effects on chemical substances (M. Trivedi et al., 2015).

Analytical Chemistry Applications

The use of 3C4FA in analytical chemistry was implied through the study of its related compounds, demonstrating the compound's utility in developing new methods for detecting and quantifying specific ions in mixed aqueous systems, with potential applications in environmental monitoring and biological research (Wen Yang et al., 2015).

Safety And Hazards

3-Chloro-4-fluoroanisole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if inhaled and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKKEILFRAYSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378575
Record name 3-Chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoroanisole

CAS RN

202925-07-3
Record name 2-Chloro-1-fluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202925-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D Yu, C Dong, L Zhang, M Cheng, L Hu, Y Du… - Journal of Molecular …, 2011 - Elsevier
… The effects of conformation and isotopic substitution on the properties of 3-chloro-4-fluoroanisole (3C4FA) were studied by mass-analyzed resonant two-photon ionization (R2PI) …
Number of citations: 7 www.sciencedirect.com
S Liu, W Dai, D Lin, M Cheng, YK Du, Q Zhu - Journal of Molecular …, 2017 - Elsevier
… and MATI spectra of several di-halogen substituted anisole derivatives, such as 3-chloro-5-fluoroanisole (3Cl5FA) [20], 3,5-difluoroanisole (35DFA) [21] and 3-chloro-4-fluoroanisole (…
Number of citations: 1 www.sciencedirect.com
L Zhang, D Yu, C Dong, M Cheng, L Hu, Z Zhou… - … Acta Part A: Molecular …, 2013 - Elsevier
… As for the study on the excited state, a REMPI spectroscopic investigation on 3-chloro-4-fluoroanisole (3C4FA) [15] and 3,5-difluoroanisole (35DFA) [16] was conducted by our group …
Number of citations: 5 www.sciencedirect.com
R Boyaala, R Touzani, V Guerchais, JF Soulé… - Tetrahedron …, 2017 - Elsevier
… As example, 1,3-dichloro-4-fluorobenzene, 4-fluoroanisole and 3-chloro-4-fluoroanisole … A similar reactivity trend was observed with 3-chloro-4-fluoroanisole, which afforded 13 in 41…
Number of citations: 6 www.sciencedirect.com
M He, JF Soulé, H Doucet - ChemCatChem, 2015 - Wiley Online Library
… 4-carbonitrile 27 a: 3-chloro-4-fluoroanisole (190 μL, 1.5 mmol… 1′-biphenyl 28 a: 3-chloro-4-fluoroanisole (190 μL, 1.5 mmol… )quinoline 29 a: 3-chloro-4-fluoroanisole (190 μL, 1.5 mmol) …
L Zhang, C Dong, M Cheng, L Hu, Y Du, Q Zhu… - … Acta Part A: Molecular …, 2012 - Elsevier
… Meanwhile, the REMPI spectroscopic investigation on 3-chloro-4-fluoroanisole (3C4FA) [24] has been recently conducted by our group. It seems that an additive rule associated with the …
Number of citations: 6 www.sciencedirect.com
Z Zhang, Y Du, GL Hou, H Gao - ACS omega, 2022 - ACS Publications
Resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectra are measured for the cis- and trans-3-chlorothioanisole (3ClTA). The first …
Number of citations: 1 pubs.acs.org
J Jiao, H Li, W Xie, Y Zhao, C Lin, J Jiang, L Wang - Chemical Science, 2023 - pubs.rsc.org
… For instance, 4-chloro-3-fluoroanisole (GM 12) and 3-bromo-4-chloroanisole (GM 13) are hard to distinguish from their corresponding isomers (3-chloro-4-fluoroanisole and 4-bromo-3-…
Number of citations: 5 pubs.rsc.org
VA Pistritto - 2023 - cdr.lib.unc.edu
Aromatic compounds are pervasive in a variety of fields ranging from novel pharmaceuticals and crop protection agents, to polymers and material science. As such, there is a continual …
Number of citations: 0 cdr.lib.unc.edu
F Rondino, M Satta, S Piccirillo… - The Journal of …, 2016 - ACS Publications
The conformational landscape of (S)-1-(4-chlorophenyl)ethanol, its monohydrated complex, and its diastereomeric adducts with R- and S-butan-2-ol, have been investigated by …
Number of citations: 2 pubs.acs.org

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